A Comprehensive Technical Guide to N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide
A Comprehensive Technical Guide to N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide
Abstract
This technical guide provides an in-depth analysis of the chemical compound commonly known as 2,2'-Dibenzoylaminodiphenyl disulfide. The primary focus of this document is to establish its correct IUPAC nomenclature, which is N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide [1]. Beyond nomenclature, this guide will detail its chemical and physical properties, outline a representative synthesis protocol, and discuss its current and potential applications, particularly within the realms of materials science and drug development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries who require a comprehensive understanding of this molecule.
Introduction
N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide, often referred to by its common name 2,2'-Dibenzoylaminodiphenyl disulfide, is a symmetrical disulfide-containing aromatic amide. The presence of the disulfide bond (S-S) is a key structural feature, imparting unique redox-responsive characteristics to the molecule. This functionality makes it a compound of interest for applications in "smart" materials, such as self-healing polymers and drug delivery systems. Furthermore, the benzamide substructure is a common motif in many biologically active compounds, suggesting potential, though less explored, applications in medicinal chemistry. This guide aims to provide a consolidated resource of its fundamental chemical identity, properties, and scientific context.
Chemical Identity and Nomenclature
Correct and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. While "2,2'-Dibenzoylaminodiphenyl disulfide" is a frequently used common name, the systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) provides a definitive and universally understood identifier.
IUPAC Name
The formal IUPAC name for this compound is N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide [1]. This name is derived by treating the molecule as a benzamide substituted on the phenyl ring at the 2-position with a (2-benzamidophenyl)disulfanyl group.
Chemical Structure
The structural representation of N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide is crucial for understanding its chemical behavior.
Figure 1. Chemical structure of N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide.
Synonyms and Identifiers
For comprehensive database searching and literature review, it is beneficial to be aware of other names and identifiers for this compound.
| Identifier Type | Value |
| CAS Number | 135-57-9[1][2][3] |
| Molecular Formula | C26H20N2O2S2[1][2][4] |
| Molecular Weight | 456.6 g/mol [1] |
| Common Synonyms | 2,2'-Dibenzamidodiphenyl disulfide, Bis(2-benzamidophenyl) disulfide, N,N'-(Dithiodi-2,1-phenylene)bisbenzamide[1][3][5] |
| InChIKey | ZHMIOPLMFZVSHY-UHFFFAOYSA-N[1][4] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems and are critical for designing experiments and applications.
| Property | Value | Source |
| Melting Point | 143-146 °C | [2] |
| Boiling Point | 489.8 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.35 g/cm³ (Predicted) | [2] |
| Water Solubility | 48 µg/L at 20 °C (Predicted) | [2] |
| Appearance | Pale yellow to gray powder | [3] |
| LogP | 5.7 | [1] |
Synthesis and Characterization
The synthesis of N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide typically involves the acylation of the corresponding diamine, 2,2'-diaminodiphenyl disulfide. This approach is a standard method for forming amide bonds.
General Synthesis Workflow
The synthesis can be visualized as a two-step process starting from a suitable precursor.
Figure 2. General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative example of an amide bond formation reaction.
Objective: To synthesize N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide from 2,2'-diaminodiphenyl disulfide.
Materials:
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2,2'-Diaminodiphenyl disulfide
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Benzoyl chloride
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Pyridine (or another suitable base)
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Dichloromethane (or another suitable solvent)
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Hydrochloric acid (dilute)
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Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate
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Standard laboratory glassware and equipment
Procedure:
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Dissolution: In a round-bottom flask, dissolve 2,2'-diaminodiphenyl disulfide in dichloromethane.
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Base Addition: Add pyridine to the solution. The base acts as a scavenger for the HCl byproduct of the reaction.
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Acylation: Cool the mixture in an ice bath. Slowly add benzoyl chloride dropwise to the stirred solution. The exothermic nature of the reaction necessitates cooling to control the reaction rate and minimize side products.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup:
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess pyridine), water, and saturated sodium bicarbonate solution (to remove any remaining acidic impurities).
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Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
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Filter the drying agent and concentrate the organic solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point should also be determined and compared to the literature value.
Applications in Research and Development
The unique structural features of N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide make it a molecule of interest in several areas of research.
Materials Science
The disulfide bond is the key functional group for applications in materials science. This bond can be reversibly cleaved and reformed under mild redox conditions. This property is exploited in the development of:
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Redox-Responsive Polymers: Incorporation of this molecule as a cross-linker into polymer networks can create "smart" materials. For instance, in a reducing environment, such as that found inside cancer cells, the disulfide bonds can break, leading to the degradation of the polymer and the controlled release of an encapsulated drug[6].
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Self-Healing Materials: The reversible nature of the disulfide bond can be used to design polymers that can repair themselves after damage. When a crack forms, disulfide bonds may break, and upon application of a stimulus like heat or light, they can reform, restoring the material's integrity[6].
Potential in Drug Development
While less explored, the benzamide moiety is a well-known pharmacophore present in numerous approved drugs. N-substituted benzamide derivatives have shown a wide range of biological activities, including antitumor effects[7][8]. Some N-benzylbenzamide derivatives, for example, act as tubulin polymerization inhibitors, a mechanism of action for several successful anticancer drugs[9]. The presence of two benzamide units in N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide suggests that it could be a candidate for screening in various biological assays, particularly in oncology. Further research is needed to explore the therapeutic potential of this specific molecule and its analogs.
Safety and Handling
N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide is a stable, combustible solid at room temperature[3]. It is important to avoid contact with acids, alkalis, and strong oxidizing agents. High concentrations of dust may form explosive mixtures with air[3]. Inhalation of dust may cause irritation of the upper respiratory tract. While not expected to be irritating upon short-term skin contact, susceptible individuals may experience an allergic reaction[3]. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide, with the IUPAC name N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide, is a molecule with significant potential, primarily driven by its redox-active disulfide bond. This functionality makes it a valuable building block for advanced materials with applications in controlled release and self-healing technologies. While its biological activities are not yet well-defined, its structural similarity to known bioactive compounds suggests that it may be a worthwhile candidate for future drug discovery efforts. This guide has provided a foundational understanding of its chemical identity, properties, synthesis, and applications to support further research and development in this area.
References
- 1. 2,2'-Dibenzoylaminodiphenyl disulfide | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2'-Dibenzoylaminodiphenyl disulfide|lookchem [lookchem.com]
- 3. lanxess.com [lanxess.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2,2'-DIBENZOYLAMINODIPHENYL DISULFIDE [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
